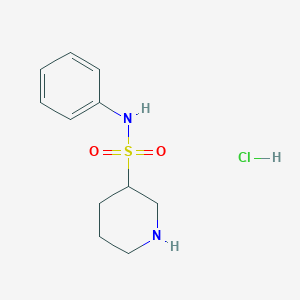
N-phenylpiperidine-3-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenylpiperidine-3-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1989659-77-9 . It has a molecular weight of 276.79 . The IUPAC name for this compound is this compound . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2S.ClH/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10;/h1-3,5-6,11-13H,4,7-9H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 276.79 .Aplicaciones Científicas De Investigación
Antitumor Applications
Sulfonamide compounds have been evaluated for their antitumor activities through cell-based antitumor screens. Some sulfonamides have shown potential as potent cell cycle inhibitors, disrupting tubulin polymerization or causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. High-density oligonucleotide microarray analysis has further characterized these antitumor sulfonamides based on gene expression changes, illuminating the essential pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).
Development of Diagnostic Tools
Sulfonamide antibiotics have been targeted for detection in various matrices, such as milk, through the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs). The selectivity achieved by combining antibodies raised against sulfonamide antibiotic congeners demonstrates the utility of sulfonamides in developing diagnostic tools for public health and safety monitoring (Adrián et al., 2009).
Novel Synthesis Methods
Research has also focused on novel synthesis methods of sulfonamide derivatives, offering new pathways for creating 2- and 3-aryl-substituted cyclic amines. These methods feature nitrogen protection and a traceless tether for transposition of the aromatic moiety from nitrogen to carbon, expanding the toolbox for synthesizing sulfonamide-based compounds (Evans et al., 2005).
Environmental Behavior and Treatment
Studies on the environmental behavior of sulfonamides, including their transformation in wastewater treatment plants and reactions with free chlorine, shed light on their fate in the aquatic environment. The identification of chlorination by-products and mechanisms of degradation, such as ipso-hydroxylation and subsequent fragmentation, are crucial for assessing the environmental impact and developing strategies for the removal of these compounds from water sources (Gaffney et al., 2016).
Pharmacological Applications
Sulfonamide compounds have been designed and synthesized as inhibitors of various enzymes and receptors, demonstrating potent and selective antagonistic activities. Their applications in pharmacology highlight their potential as therapeutic agents in treating diseases and conditions by targeting specific biological pathways (Nirogi et al., 2012).
Safety and Hazards
The safety information for N-phenylpiperidine-3-sulfonamide hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Propiedades
IUPAC Name |
N-phenylpiperidine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10;/h1-3,5-6,11-13H,4,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFUYNVANZSOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)NC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

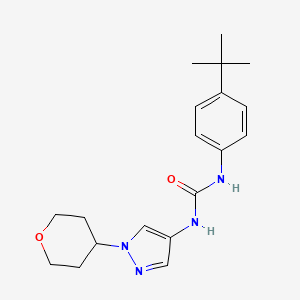
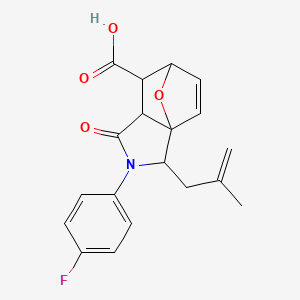
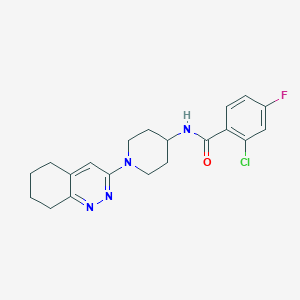
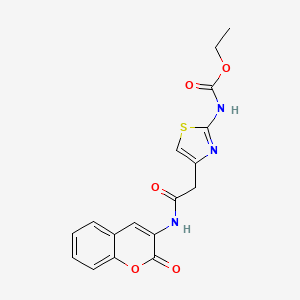
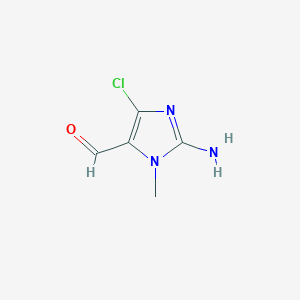
![Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2646651.png)
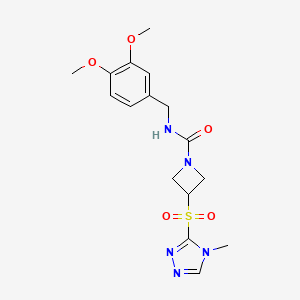
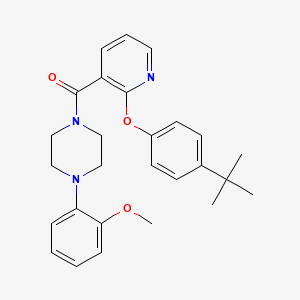
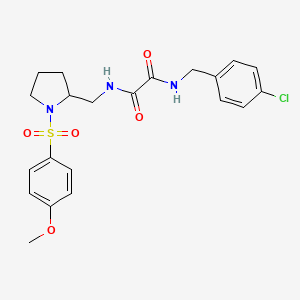

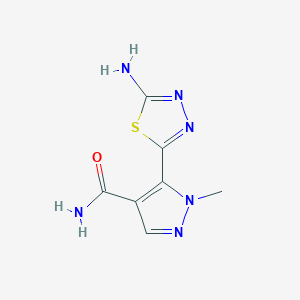
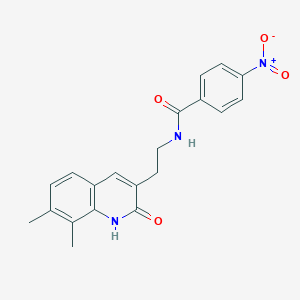

![1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2646665.png)